molecular formula C30H47ClN2O2 B12773330 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide CAS No. 111254-04-7

2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

Cat. No.: B12773330
CAS No.: 111254-04-7
M. Wt: 503.2 g/mol
InChI Key: LDASSOCWUOLSAW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a pentadecyl chain, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-pentadecylphenol, is reacted with an appropriate halogenated alkane under basic conditions to form the phenoxy intermediate.

    Coupling with Pyrrole: The phenoxy intermediate is then coupled with 2,5-dimethylpyrrole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the coupled product with propanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the alkyl chain.

    Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

    Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring or the alkyl chain.

    Reduction: Reduced forms of the amide linkage, potentially yielding amines.

    Substitution: Substituted phenoxy derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel polymers or coatings.

Biology

    Biological Activity: Investigation into its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Industry

    Surfactants: Possible use in the formulation of surfactants or emulsifiers.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(4-Chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

111254-04-7

Molecular Formula

C30H47ClN2O2

Molecular Weight

503.2 g/mol

IUPAC Name

2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide

InChI

InChI=1S/C30H47ClN2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-23-28(21-22-29(27)31)35-26(4)30(34)32-33-24(2)19-20-25(33)3/h19-23,26H,5-18H2,1-4H3,(H,32,34)

InChI Key

LDASSOCWUOLSAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)NN2C(=CC=C2C)C)Cl

Origin of Product

United States

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